1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea
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Overview
Description
1-(3-methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea is a member of piperidines.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase and Pain Reduction : A study by Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety to inhibit human and murine soluble epoxide hydrolase (sEH). This inhibitor demonstrated a significant increase in potency over previous inhibitors and reduced hyperalgesia, indicating its potential in pain management (Rose et al., 2010).
Antiepileptic Properties : Prakash and Raja (2011) designed and synthesized urea derivatives with antiepileptic properties. Compounds in this study showed effective results in seizure tests, suggesting their potential use in epilepsy treatment (Prakash & Raja, 2011).
Selective COX-2 Inhibition : Zarghi et al. (2008) explored 1,3-diarylurea derivatives for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation process. The study found potent COX-2 inhibitors, indicating potential applications in treating inflammation-related conditions (Zarghi et al., 2008).
Antimicrobial and Antioxidant Properties : Chandrasekhar et al. (2019) synthesized urea derivatives and evaluated them for antimicrobial and antioxidant activities. The study's findings support the potential of these compounds in developing new antimicrobial and antioxidant agents (Chandrasekhar et al., 2019).
Corrosion Inhibition : Jeeva et al. (2015) investigated Mannich bases derived from urea for their corrosion inhibition properties on steel surfaces. This research suggests their application in protecting metal surfaces in acidic environments (Jeeva et al., 2015).
Allosteric Antagonist Actions in the Central Nervous System : Wang et al. (2011) studied the effects of a urea derivative as an allosteric antagonist on the cannabinoid CB1 receptor, demonstrating its potential in modulating neuronal excitability and implications for treating CNS diseases (Wang et al., 2011).
Analgesic Activity in Pain Models : Ahmadi et al. (2011) synthesized a methyl morpholine derivative of phencyclidine and evaluated its analgesic effects. The compound showed significant analgesic effects in models of acute and chronic pain (Ahmadi et al., 2011).
Properties
Molecular Formula |
C24H32N4O4S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[[1-(4-morpholin-4-ylsulfonylphenyl)piperidin-4-yl]methyl]urea |
InChI |
InChI=1S/C24H32N4O4S/c1-19-3-2-4-21(17-19)26-24(29)25-18-20-9-11-27(12-10-20)22-5-7-23(8-6-22)33(30,31)28-13-15-32-16-14-28/h2-8,17,20H,9-16,18H2,1H3,(H2,25,26,29) |
InChI Key |
KNQLWZGSYWSESX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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